molecular formula C10H10O4 B8270840 (E)-Ethyl 4-(furan-2-YL)-2-oxobut-3-enoate CAS No. 569338-09-6

(E)-Ethyl 4-(furan-2-YL)-2-oxobut-3-enoate

Cat. No. B8270840
CAS RN: 569338-09-6
M. Wt: 194.18 g/mol
InChI Key: MQSIKTJCAWZPRP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-Ethyl 4-(furan-2-YL)-2-oxobut-3-enoate” is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Ethyl 4-(furan-2-YL)-2-oxobut-3-enoate” include a molecular weight of 194.18 and a molecular formula of C10H10O4 . Further details about its physical and chemical properties were not found in the search results.

Safety and Hazards

“(E)-Ethyl 4-(furan-2-YL)-2-oxobut-3-enoate” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Safety Data Sheets (SDS) and Certificate of Analysis .

Future Directions

The future directions of “(E)-Ethyl 4-(furan-2-YL)-2-oxobut-3-enoate” are not specified in the search results. It is currently used for proteomics research , and further applications would depend on the outcomes of ongoing and future research studies.

properties

CAS RN

569338-09-6

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl (E)-4-(furan-2-yl)-2-oxobut-3-enoate

InChI

InChI=1S/C10H10O4/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+

InChI Key

MQSIKTJCAWZPRP-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=CO1

Origin of Product

United States

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